N-Nitrosopiperidine-d4

説明

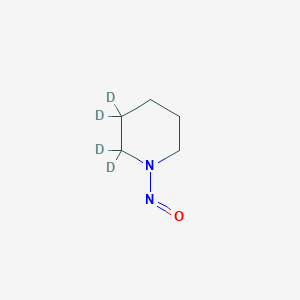

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2,6,6-tetradeuterio-1-nitrosopiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c8-6-7-4-2-1-3-5-7/h1-5H2/i4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSDONTXWQOZFN-CQOLUAMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCCC(N1N=O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858207 | |

| Record name | 1-Nitroso(2,2,6,6-~2~H_4_)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99389-11-4 | |

| Record name | 1-Nitroso(2,2,6,6-~2~H_4_)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Nitrosopiperidine-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Advanced Characterization of N Nitrosopiperidine D4 for Research Applications

Methodologies for the Chemical Synthesis of Deuterium-Labeled N-Nitrosopiperidine-d4

The synthesis of this compound is typically achieved through a two-step process that begins with a deuterated precursor, followed by a nitrosation reaction. A common and logical synthetic route involves the preparation of piperidine-d4, which is subsequently nitrosated.

A plausible initial step is the catalytic hydrogenation of a fully deuterated pyridine precursor, Pyridine-d5. This reaction reduces the aromatic ring to the corresponding saturated heterocycle.

Step 1: Synthesis of Piperidine-d4

The synthesis starts with Pyridine-d5, which is subjected to catalytic hydrogenation. This reaction is commonly carried out using a metal catalyst such as Nickel or Platinum under a hydrogen (H₂) atmosphere. In this specific synthesis, to maintain the deuterium (B1214612) labeling on the carbon skeleton, the reaction would ideally be performed using deuterium gas (D₂) and a deuterated solvent to minimize H/D exchange, though hydrogenation with H₂ is also effective if only the carbon-bound deuterium atoms are desired in the final product. For producing piperidine-d4 where the deuterium is on specific carbons (e.g., 2,2,6,6-d4 or 3,3,5,5-d4), a more complex multi-step synthesis starting from specifically labeled precursors would be required. However, a common approach for generating a deuterated internal standard is to start with a readily available deuterated precursor like Piperidine-d4, which can be synthesized or procured.

Step 2: Nitrosation of Piperidine-d4

The second step is the nitrosation of the resulting deuterated secondary amine, Piperidine-d4. This is a standard reaction for converting secondary amines into nitrosamines. libretexts.orgwikipedia.org The reaction is typically performed by treating Piperidine-d4 with a nitrosating agent, most commonly formed in situ from sodium nitrite (NaNO₂) under acidic conditions (e.g., with hydrochloric acid or sulfuric acid). ucalgary.ca

The mechanism involves the protonation of nitrous acid (formed from NaNO₂ and acid) to generate the highly electrophilic nitrosonium ion (NO⁺). libretexts.orgucalgary.ca The nucleophilic nitrogen atom of the Piperidine-d4 then attacks the nitrosonium ion. A subsequent deprotonation step yields the final product, this compound. wikipedia.org

Purification of the final product is typically achieved through extraction and chromatographic techniques to ensure high chemical purity.

Spectroscopic and Chromatographic Characterization Techniques for Confirming Isotopic Purity and Structural Integrity of this compound

To confirm the successful synthesis, structural integrity, and isotopic enrichment of this compound, a combination of spectroscopic and chromatographic methods is employed.

Spectroscopic Characterization

Mass Spectrometry (MS): Mass spectrometry is the definitive technique for confirming the mass of the deuterated compound. For this compound, the molecular weight is increased by four mass units compared to its non-labeled counterpart (N-Nitrosopiperidine, MW: 114.15 g/mol ). nih.govbiosynth.com The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 118. The fragmentation pattern would be similar to the unlabeled compound but with corresponding mass shifts for fragments containing the deuterated piperidine (B6355638) ring. nist.gov

| Technique | Expected Observation for this compound |

| Mass Spectrometry (EI-MS) | Molecular Ion [M]⁺: m/z 118. Key fragments would also be shifted by +4 Da compared to the unlabeled analog. |

| Proton Nuclear Magnetic Resonance (¹H NMR) | Signals corresponding to the protons at the deuterated positions of the piperidine ring will be absent or significantly diminished. Protons on other positions will show characteristic shifts. |

| Deuterium Nuclear Magnetic Resonance (²H NMR) | A signal will be present confirming the presence and chemical environment of the deuterium atoms. |

| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | The signals for the deuterated carbons will show splitting due to C-D coupling and may have a slight isotopic shift compared to the unlabeled compound. |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The ¹H NMR spectrum provides structural confirmation. Compared to the spectrum of unlabeled N-Nitrosopiperidine, which shows characteristic signals for the protons at the α, β, and γ positions of the piperidine ring, the spectrum of this compound will lack the signals for the protons at the deuterated positions. nih.govchemicalbook.com This absence is a clear indicator of successful deuterium incorporation.

¹³C NMR: The ¹³C NMR spectrum will show signals for the five carbon atoms of the piperidine ring. The carbons bonded to deuterium will exhibit coupling (C-D splitting) and a slight upfield isotopic shift.

²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei, providing confirmation of their presence and location within the molecule.

Chromatographic Characterization

Gas Chromatography (GC) and Liquid Chromatography (LC) are used to assess the chemical purity of the synthesized compound. When coupled with mass spectrometry (GC-MS or LC-MS), these methods also confirm the identity and isotopic distribution of the analyte.

LC-MS/MS: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of nitrosamines. nih.govrsc.orgnih.gov this compound will have a retention time very similar to, but potentially slightly different from, its non-deuterated analog due to the isotopic effect. scispace.com This co-elution is highly desirable when it is used as an internal standard. texilajournal.com The mass spectrometer allows for selective detection based on the specific m/z of the deuterated compound, ensuring accurate identification even in complex mixtures. researchgate.net

| Parameter | Typical Conditions for Nitrosamine (B1359907) Analysis |

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with water and methanol or acetonitrile, often with a formic acid modifier. |

| Detection | Tandem Mass Spectrometry (MS/MS) with Heated Electrospray Ionization (HESI) in positive mode. |

| Monitored Transition | For this compound: A specific parent-to-product ion transition would be monitored (e.g., m/z 119 → [fragment ion]). |

Preparation and Validation of this compound as a High-Purity Reference Standard for Analytical Research

Deuterated compounds like this compound are considered ideal internal standards for quantitative mass spectrometry assays. scispace.com Their chemical and physical properties are nearly identical to the corresponding unlabeled analyte, causing them to behave similarly during sample preparation, chromatography, and ionization. texilajournal.com This similarity allows the internal standard to accurately correct for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response. texilajournal.com

The preparation and validation of this compound as a high-purity reference standard is a meticulous process:

Synthesis and Purification: The compound is synthesized as described in section 2.1, followed by rigorous purification using methods like column chromatography or preparative HPLC to achieve high chemical purity (typically >98%). synchemia.com

Identity Confirmation: The identity of the purified compound is unequivocally confirmed using the spectroscopic methods outlined in section 2.2 (MS and NMR).

Purity Assessment:

Chemical Purity: The chemical purity is determined using chromatographic techniques such as HPLC-UV or GC-FID, by quantifying the area percentage of the main peak relative to any impurities.

Isotopic Purity (or Isotopic Enrichment): Mass spectrometry is used to determine the isotopic purity. This involves measuring the ratio of the deuterated molecule (e.g., d4) to any less-deuterated (d0, d1, d2, d3) or over-labeled species. sigmaaldrich.com A high isotopic enrichment is crucial for an effective internal standard to prevent signal overlap with the unlabeled analyte.

Concentration Assignment: For use as a quantitative standard, a solution is prepared, and its concentration is accurately determined. This is often done by gravimetric preparation followed by verification using a qualified analytical method against a pre-existing certified reference material, if available.

Stability Assessment: The stability of the compound, both as a neat material and in solution, is evaluated under specified storage conditions (e.g., temperature, light exposure) over time to establish a retest date or expiration date. nih.govsigmaaldrich.com

Advanced Analytical Methodologies Employing N Nitrosopiperidine D4

Isotope Dilution Mass Spectrometry (IDMS) for Trace N-Nitrosamine Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative measurements. rsc.org The method relies on the addition of a known quantity of an isotopically labeled version of the analyte, such as N-Nitrosopiperidine-d4, to a sample before processing and analysis. nih.gov Because the labeled standard (internal standard) and the native analyte are chemically identical, they behave similarly during extraction, cleanup, and analysis. This co-behavior allows for the accurate correction of analyte losses and signal fluctuations, leading to highly precise and accurate quantification. nih.gov

The core principle of isotope dilution is the measurement of the ratio of the native analyte to the isotopically labeled internal standard. rsc.org When this compound is spiked into a sample, it mixes with the endogenous N-Nitrosopiperidine. Any loss of analyte during sample preparation or injection will affect both the native and the deuterated compound equally, keeping their ratio constant.

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a major source of error in quantitative analysis. In IDMS, since the internal standard and the analyte co-elute and have the same physicochemical properties, they experience the same matrix effects. nih.gov Consequently, the ratio of their signals remains unaffected, effectively mitigating these interferences and significantly enhancing the accuracy of the results. The use of direct isotope analogues, like this compound for NPIP, is crucial for ensuring this accurate quantification by accounting for variabilities during sample processing, extraction, and instrumental analysis. nih.gov

The development of quantitative methods for N-nitrosamines using this compound involves several critical steps. First, a suitable extraction technique, such as solid-phase extraction (SPE), is chosen to isolate the nitrosamines from the sample matrix. nih.gov The this compound internal standard is added at the very beginning of this process.

Next, chromatographic conditions are optimized to achieve good separation of N-Nitrosopiperidine from other compounds in the sample. For GC-MS methods, this involves selecting the appropriate column (e.g., Rxi-624Sil MS) and optimizing the temperature program and carrier gas flow rate. restek.com The goal is to ensure a sharp, symmetrical peak for both N-Nitrosopiperidine and the co-eluting this compound.

Finally, the mass spectrometer parameters are tuned for maximum sensitivity and selectivity. This includes optimizing the ionization mode (often Electron Ionization - EI) and selecting specific precursor and product ions for monitoring. thermofisher.com

Method validation ensures that the analytical procedure is fit for its intended purpose. For methods using this compound, validation protocols are designed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). thermofisher.cn Key validation parameters include:

Specificity: The ability to unequivocally measure the analyte in the presence of other components. High-resolution mass spectrometry or tandem mass spectrometry (MS/MS) is used to ensure that the signal detected corresponds only to N-Nitrosopiperidine and this compound.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte. Calibration curves are generated by analyzing standards containing known concentrations of N-Nitrosopiperidine and a fixed concentration of this compound. Excellent linearity, with coefficients of determination (r²) greater than 0.99, is typically achieved. restek.comthermofisher.com

Accuracy: The closeness of the test results to the true value. It is assessed by spiking known amounts of N-Nitrosopiperidine into a blank matrix and measuring the recovery. The use of this compound ensures high accuracy by correcting for recovery losses.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is expressed as the relative standard deviation (RSD) of a series of measurements.

Limit of Quantification (LOQ) and Limit of Detection (LOD): The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount that can be detected. Methods employing IDMS can achieve very low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ng/L) range. nih.govrestek.com

| Validation Parameter | Typical Performance Metric | Reference |

| Linearity (r²) | ≥ 0.996 | restek.com |

| Accuracy (Recovery) | 70 - 130% | thermofisher.cn |

| Precision (%RSD) | < 20% at LOQ | thermofisher.cn |

| Limit of Detection (LOD) | < 3 ppb | restek.com |

| Method Detection Limit (MDL) | 0.4 - 4 ng/L (in water) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications with this compound

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like N-Nitrosopiperidine. nih.gov When coupled with isotope dilution using this compound, it provides a robust and highly sensitive method for trace-level quantification. The gas chromatograph separates the components of a mixture, and the mass spectrometer detects and quantifies the individual compounds.

Optimizing the chromatographic separation is key to a successful GC-MS analysis. The primary goal is to achieve baseline separation of N-Nitrosopiperidine from potential matrix interferences while ensuring a good peak shape.

Column Selection: A mid-polarity column, such as one with a 6% cyanopropylphenyl / 94% dimethyl polysiloxane phase (e.g., Rxi-624Sil MS), is often effective for separating a range of nitrosamines, including N-Nitrosopiperidine. restek.com

Temperature Program: A typical oven temperature program starts at a low temperature (e.g., 40-50°C) to trap the analytes at the head of the column, followed by a controlled ramp up to a higher temperature (e.g., 240-260°C) to elute the compounds based on their boiling points and polarity. restek.com This gradient ensures that different nitrosamines are separated from each other and from matrix components. Under optimized conditions, the retention time for N-Nitrosopiperidine is typically around 7 to 12 minutes. restek.comthermofisher.com

Injection Mode: A splitless injection is commonly used for trace analysis to ensure that the maximum amount of analyte is transferred to the GC column, thereby maximizing sensitivity. fda.gov.tw

| GC Parameter | Example Condition | Reference |

| Column | Rxi-624Sil MS, 30 m x 0.25 mm ID, 1.40 µm | restek.com |

| Carrier Gas | Helium at ~1.5 mL/min | restek.com |

| Oven Program | 40°C (hold 1 min), ramp 15°C/min to 145°C, ramp 35°C/min to 240°C (hold 5 min) | restek.com |

| Injection | 1 µL, Splitless, 250°C Inlet | fda.gov.tw |

| Retention Time (NPIP) | ~7.02 minutes | restek.com |

To achieve the very low detection limits required for nitrosamine (B1359907) analysis, the mass spectrometer is often operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. pmda.go.jp Instead of scanning the entire mass range, the instrument is programmed to detect only a few specific ions characteristic of the target analytes. This dramatically increases sensitivity by reducing noise and maximizing the time spent detecting ions of interest.

For N-Nitrosopiperidine (molecular weight 114.1 g/mol ), the molecular ion (m/z 114) is often chosen as the precursor ion. thermofisher.comrestek.com This ion is then fragmented, and specific product ions are monitored. For this compound, the molecular weight is higher due to the deuterium (B1214612) atoms, and its corresponding ions are monitored separately. The ratio of the peak area of a characteristic ion of the native NPIP to that of this compound is used for quantification.

| Compound | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |

| N-Nitrosopiperidine | 114 | 69 | 84 | 6 / 8 |

| N-Nitrosopiperidine | 114.1 | 84 | 41.1 | 8 / 12 |

Data compiled from references restek.comthermofisher.com. Collision energies can vary based on the specific instrument used.

Data processing involves integrating the chromatographic peaks for the selected ions of both N-Nitrosopiperidine and this compound. A calibration curve is constructed by plotting the ratio of the analyte response to the internal standard response against the analyte concentration. The concentration of N-Nitrosopiperidine in an unknown sample is then calculated from its response ratio using this calibration curve.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Applications with this compound

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) stands as a powerful and widely adopted analytical technique for the detection and quantification of N-nitrosamine impurities in various matrices. The high sensitivity and selectivity of this methodology are crucial, given the low specification limits for these potentially carcinogenic compounds. In this context, isotopically labeled internal standards, such as this compound, are indispensable for achieving accurate and reliable quantification by correcting for matrix effects and variations during sample preparation and analysis.

Elution and Ionization Efficiency Considerations for this compound

The success of an HPLC-MS/MS method relies heavily on the optimization of chromatographic separation (elution) and the efficiency of ion generation (ionization) for the target analyte and its corresponding internal standard.

Elution: The chromatographic separation of N-Nitrosopiperidine and its deuterated analogue, this compound, is typically achieved using reversed-phase HPLC. The goal is to obtain sharp, symmetrical peaks with adequate retention and separation from other matrix components. Since this compound is chemically identical to its non-labeled counterpart, it will co-elute under the same chromatographic conditions. Optimization involves several parameters:

Column Selection: Columns such as the Phenomenex Kinetex F5 or Hypersil GOLD™ C18 are commonly employed for nitrosamine analysis. sciex.comlcms.cz These columns provide the necessary retention and selectivity for polar compounds like nitrosamines.

Mobile Phase: A typical mobile phase consists of a gradient mixture of water and an organic solvent like methanol, often with an additive. sciex.comlcms.cz The addition of 0.1% formic acid to both the aqueous and organic phases is a common practice to facilitate the protonation of the analytes, which is beneficial for positive mode ionization. sciex.comlcms.cz

Gradient and Flow Rate: A gradient elution, where the proportion of the organic solvent is increased over time, is used to effectively separate multiple nitrosamines within a single run. sciex.com A total flow rate of around 0.5 ml/min is typical for these applications. sciex.com

Ionization Efficiency: Following chromatographic separation, the analyte must be efficiently ionized before entering the mass spectrometer. For nitrosamines, including this compound, Atmospheric Pressure Chemical Ionization (APCI) and Heated Electrospray Ionization (HESI) are common choices, operating in positive ion mode. sciex.comrsc.org Optimizing ionization parameters is critical to maximize the signal response. rsc.org Key parameters include:

Ion Source Temperature: Temperatures are typically set high, for instance at 350°C to 450°C, to facilitate efficient desolvation and ionization. sciex.commn-net.com

Gas Flows: Nebulizer, curtain, and collision-activated dissociation (CAD) gases are carefully optimized to ensure stable ion generation and transmission. sciex.commn-net.com

Spray Voltage/Nebulizer Current: These parameters are adjusted to maximize the analytical signal response for the specific compounds being analyzed. rsc.org

The table below summarizes typical HPLC parameters for nitrosamine analysis.

| Parameter | Typical Condition | Purpose |

| Column | Phenomenex Kinetex F5 (50x2.1 mm) | Reversed-phase separation of polar analytes. |

| Mobile Phase A | Water with 0.1% Formic Acid | Facilitates protonation for positive ionization mode. |

| Mobile Phase B | Methanol with 0.1% Formic Acid | Organic solvent for gradient elution. |

| Flow Rate | 0.5 mL/min | Standard flow for analytical LC. |

| Column Temperature | 40°C | Ensures reproducible retention times. |

| Ionization Source | APCI or HESI (Positive Mode) | Effective ionization for nitrosamines. |

| Source Temperature | 350°C - 450°C | Aids in desolvation of the mobile phase. |

Multiple Reaction Monitoring (MRM) Transitions and Quantitative Performance of this compound

Multiple Reaction Monitoring (MRM): For high-sensitivity and high-selectivity quantification, tandem mass spectrometers are often operated in Multiple Reaction Monitoring (MRM) mode. sciex.com This technique involves monitoring a specific, predefined fragmentation reaction for the analyte. A precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then selected in the third quadrupole before reaching the detector. This process drastically reduces background noise and enhances selectivity. researchgate.net

For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 4 units higher than its unlabeled form due to the four deuterium atoms. The fragmentation pattern will also be specific to the deuterated structure. As an internal standard, its MRM transition is monitored concurrently with the transition of the target analyte (N-Nitrosopiperidine).

The table below shows the established MRM transition for N-Nitrosopiperidine and an illustrative transition for this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| N-Nitrosopiperidine | 115.1 | 69.0 |

| This compound | 119.1 (Illustrative) | Specific to d4 structure |

Data for N-Nitrosopiperidine sourced from SCIEX. sciex.com

Quantitative Performance: The use of a deuterated internal standard like this compound is fundamental to achieving high-quality quantitative results. It compensates for any loss of analyte during sample preparation and for variations in instrument response (e.g., matrix-induced ion suppression or enhancement). The performance of such methods is evaluated based on several key parameters:

Linearity: The method should demonstrate a linear response across a defined concentration range. For nitrosamine analysis, linear dynamic ranges from 0.1 to 20 ng/mL with correlation coefficients (r²) greater than 0.998 are achievable. sciex.com

Accuracy and Recovery: Accuracy is often assessed through recovery studies in the actual sample matrix. Recoveries for nitrosamines using deuterated internal standards typically fall between 89.5% and 112.0%. sciex.com

Precision: The precision of the method, expressed as the relative standard deviation (%RSD), measures the closeness of repeated measurements. For quality control samples, %RSD values are often between 0.61% and 4.42%. sciex.com

Limits of Detection (LOD) and Quantification (LOQ): The sensitivity of the method allows for detection limits as low as 0.4 to 12 ng/L in water matrices. lcms.czrsc.org The Lower Limit of Quantification (LLOQ) can be established at levels like 0.1 ng/mL, with excellent reproducibility (%RSD between 1.53% and 2.48%). sciex.com

The table below summarizes the quantitative performance metrics for a typical nitrosamine analysis method employing an internal standard.

| Parameter | Typical Performance Metric |

| Linearity (r²) | > 0.998 |

| Concentration Range | 0.1 - 20 ng/mL |

| Recovery | 89.5% - 112.0% |

| Precision (%RSD) | 0.61% - 4.42% |

| LLOQ Reproducibility (%RSD) | 1.53% - 2.48% |

Data sourced from a representative LC-MS/MS method for nitrosamines. sciex.com

Quality Assurance and Quality Control Frameworks in this compound-Assisted Analytical Research

To ensure that analytical results are consistently reliable, accurate, and reproducible, robust Quality Assurance (QA) and Quality Control (QC) frameworks are essential. solubilityofthings.com While often used interchangeably, QA and QC are distinct functions. QA is a proactive, process-oriented approach designed to prevent errors, whereas QC is a reactive, product-oriented function aimed at identifying defects in the final results. veeprho.com

Quality Assurance (QA): QA encompasses the systematic policies and procedures established to ensure the analytical process is fit for its purpose. solubilityofthings.com In research involving this compound, QA activities include:

Method Validation: The analytical method must be thoroughly validated to confirm its suitability. solubilityofthings.com This involves formally evaluating specificity, linearity, accuracy, precision, LOD, and LOQ according to established guidelines (e.g., ICH). nih.gov

Standard Operating Procedures (SOPs): Detailed SOPs for every aspect of the analysis—from sample receipt and preparation to data analysis and reporting—must be written, approved, and followed.

Personnel Training: Analysts must be thoroughly trained on the specific methodologies and instrumentation, with training records maintained. solubilityofthings.com

Documentation and Record-Keeping: All aspects of the analysis, including sample information, standard preparation (including this compound), instrument parameters, and raw data, must be meticulously documented to ensure traceability. solubilityofthings.com

Quality Control (QC): QC refers to the operational techniques performed during the analysis to fulfill quality requirements. solubilityofthings.com These are real-time checks to monitor the performance of the analytical run.

Instrument Calibration: The HPLC-MS/MS system must be calibrated regularly to ensure its performance is consistent and reliable. solubilityofthings.comveeprho.com

Use of Control Samples: Known standards or control samples are analyzed alongside the test samples. solubilityofthings.com This includes a blank (to check for contamination), a zero sample (matrix without analyte), and quality control samples spiked at low, medium, and high concentrations of the analyte and a constant concentration of the internal standard (this compound).

System Suitability Tests: Before running a sequence of samples, a system suitability standard is injected to verify that the chromatographic system is performing adequately (e.g., checking for peak shape, retention time, and signal intensity).

Data Review: A systematic review of the results from each analytical run is conducted to verify that they meet predefined acceptance criteria. solubilityofthings.com For example, the recovery of the internal standard, the calibration curve's linearity, and the QC sample accuracy must all be within specified limits before the sample results can be accepted.

The table below outlines key activities within a QA/QC framework for this compound-assisted analysis.

| Framework | Focus | Key Activities |

| Quality Assurance (QA) | Proactive / Process-Oriented | Method Validation, SOP Development, Personnel Training, Documentation Protocols |

| Quality Control (QC) | Reactive / Product-Oriented | Routine Instrument Calibration, Analysis of Blanks and Control Samples, System Suitability Testing, Data Review against Acceptance Criteria |

Studies on the Formation and Environmental Dynamics of N Nitrosopiperidine with Implications for N Nitrosopiperidine D4 Research

Investigation of N-Nitrosopiperidine Formation Mechanisms in Non-Biological and Model Systems

The formation of N-Nitrosopiperidine (NPIP) is a complex process influenced by chemical kinetics, the presence of precursors, and environmental conditions.

The primary route to the formation of N-nitrosamines is the reaction between nitrites and secondary amines. chemicea.com The kinetics of this nitrosation reaction are crucial for predicting the rate at which N-Nitrosopiperidine is formed. Studies on the aqueous nitrosation of piperidine (B6355638) derivatives show that the reaction rates are influenced by the concentration of the amine. usp.org For instance, at low concentrations, the nitrosation rate of bulkier amines is about an order of magnitude slower than that of dimethylamine (DMA). usp.org

Kinetic studies in ethanolic and aqueous ethanolic solutions have shown that the reaction of piperidine with nitric oxide (NO) can be rapid in the presence of certain catalysts. rsc.org The kinetics are complex and can be dependent on acidity, with a maximum rate observed around a specific pH. rsc.org In some experimental setups, the diffusion of nitric oxide from the gaseous phase can become the rate-limiting step for the fastest reactions. rsc.org The thermal decomposition of related nitrosamines, such as nitroso-piperazine (NNO), in amine scrubbing conditions has been found to follow pseudo-first order kinetics. researchgate.net

The principal precursors for N-Nitrosopiperidine are piperidine and a nitrosating agent, typically derived from nitrites or nitrogen oxides (NOx). chemicea.comnih.gov Piperidine can be found in various sources, including spices like black and white pepper, which also contain piperine. researchgate.net Research has shown that N-Nitrosopiperidine precursors can originate from biological waste materials such as human urine and feces. researchgate.net

Several substances can act as catalysts or promoters in the formation of N-Nitrosopiperidine. The reaction between nitric oxide and piperidine is significantly promoted by the presence of hydriodic acid or metal iodides such as zinc iodide (ZnI2), ferrous iodide (FeI2), stannic iodide (SnI4), and bismuth iodide (BiI3). rsc.org The catalytic effect is less pronounced with metal bromides and even weaker with chlorides, acetates, and sulfates. rsc.org The mechanism is thought to involve the formation of nitrosyl iodide (NOI) which then reacts with the unprotonated amine. rsc.org Peroxides, which can be found as impurities in polymeric excipients used in pharmaceuticals, are another class of compounds that could be involved in generating nitrosating agents. acs.org

| Precursor/Catalyst | Role in N-Nitrosopiperidine Formation | Source/Context | Citation |

|---|---|---|---|

| Piperidine | Primary amine precursor | Spices (e.g., pepper), biological waste | researchgate.netresearchgate.net |

| Nitrites/Nitrogen Oxides (NOx) | Nitrosating agent | Food preservatives, atmospheric pollutants | chemicea.comnih.gov |

| Piperine | Potential precursor found alongside piperidine | Spices (e.g., pepper) | researchgate.net |

| Metal Iodides (e.g., ZnI2) | Catalyst/Promoter | Chemical reaction systems | rsc.org |

| Peroxides | Potential generator of nitrosating agents | Pharmaceutical excipients | acs.org |

Environmental conditions, particularly pH and temperature, play a significant role in the formation of N-Nitrosopiperidine. The nitrosation of amines is highly pH-dependent. Acidic conditions are generally favorable for the formation of N-nitrosamines from nitrite. nih.gov For example, studies on N-nitrosodimethylamine (NDMA) formation during Kimchi fermentation showed that the lowest pH (around 4.0) correlated with the highest production of the nitrosamine (B1359907). Conversely, nearly neutral to basic conditions (pH > 6) have been shown to prevent the nitrosation of certain piperidine-based amines. usp.org

Temperature also influences the rate of formation. Higher temperatures generally increase reaction rates. In the context of Kimchi fermentation, NDMA formation was significantly higher at room temperature (16±2°C) compared to cold storage (4°C). However, the influence of pH on formation was found to be more significant than that of temperature. In amine-based carbon dioxide capture systems, nitrosamines are formed at high temperatures in the desorber when amines react with nitrite. researchgate.net

| Parameter | Effect on N-Nitrosopiperidine Formation | Observations from Studies | Citation |

|---|---|---|---|

| pH | Highly influential; formation is generally favored in acidic conditions. | Maximum formation of related nitrosamines observed at pH ~4.0; formation is prevented at pH > 6 for some amines. | usp.orgnih.gov |

| Temperature | Influential; higher temperatures generally increase formation rates. | Significantly more NDMA formed at room temperature than at 4°C. High temperatures promote formation in CO2 capture systems. | researchgate.net |

Environmental Fate and Transformation of N-Nitrosopiperidine

Once formed, N-Nitrosopiperidine is subject to various environmental processes that determine its persistence and transformation.

In the atmosphere, N-Nitrosopiperidine exists primarily as a vapor. nih.gov Its main degradation pathway is the reaction with photochemically-produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for this reaction is about 5 hours. nih.gov Photolysis, or degradation by sunlight, is another significant abiotic process. N-Nitrosopiperidine has a UV absorption maximum at 337 nm in water, making it susceptible to direct photolysis. nih.gov Under simulated sunlight conditions, it exhibited an aqueous photolysis half-life of just 12 minutes. nih.gov The photolysis of 1-nitrosopiperidine has been studied under natural sunlight conditions to understand its atmospheric fate. acs.org In contrast, hydrolysis is not considered a significant degradation pathway for N-Nitrosopiperidine in the environment. nih.gov

In aquatic environments, abiotic degradation processes like photolysis and hydrolysis are key determinants of a compound's persistence. mdpi.commdpi.com While N-Nitrosopiperidine is relatively resistant to hydrolysis, its rapid photolysis suggests it may not persist long in sunlit surface waters. nih.gov The compound is described as stable in neutral or alkaline solutions in the dark but is less stable in acidic solutions and is sensitive to light, especially UV light. nih.gov

The role of microorganisms in the degradation of N-Nitrosopiperidine in the environment appears to be limited. One study indicated that after 30 days in unamended soils, only 33% of the compound was degraded by microorganisms, suggesting that biodegradation is not a major environmental fate process. nih.gov

However, research on other nitrosamines provides insights into potential biotic pathways. Various bacteria common in the gastrointestinal tract can degrade nitrosamines, converting them to the parent amine and nitrite ions. semanticscholar.org Studies on N-nitrosodimethylamine (NDMA) have shown that it can be biodegraded by certain bacteria, such as the propanotroph Rhodococcus ruber ENV425, which can mineralize significant quantities of NDMA to CO2. nih.gov Furthermore, both abiotic and biotic degradation of NDMA have been observed in aquifer sediments. pnnl.gov While many bacterial strains can convert NDMA to dimethylamine (DMA) and nitrite, complete mineralization to CO2 is less common. nih.gov These findings suggest that while direct biodegradation of N-Nitrosopiperidine may be slow, microbial communities could potentially be adapted or engineered for bioremediation purposes.

Mechanistic and Metabolic Research in Non Human Biological Systems Involving N Nitrosopiperidine D4

In Vitro and Ex Vivo Metabolic Pathways of N-Nitrosopiperidine in Animal Models (e.g., Microsomal Preparations, Tissue Slices)

In vitro and ex vivo studies utilizing animal models, such as rats, have been fundamental in mapping the metabolic fate of N-Nitrosopiperidine (NPIP). Research using subcellular fractions, particularly microsomal preparations from various tissues including the liver, esophagus, and nasal mucosa, has demonstrated that NPIP requires metabolic activation to exert its biological effects. nih.govoup.comnih.gov This activation is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum. oup.comresearchgate.net

Studies on rat liver preparations have shown that the bioactivation process involves not only microsomal enzymes dependent on cofactors like NADPH and NADH but also cytosolic proteins. oup.com The mutagenicity of NPIP, when catalyzed by microsomes alone, was found to be lower than when S9 fractions (which contain both microsomes and cytosol) were used, indicating that cytosolic enzymes can further convert the metabolites generated by microsomes into more potent forms. oup.com

Enzymatic Hydroxylation and Other Biotransformation Routes of N-Nitrosopiperidine

The principal biotransformation route for the metabolic activation of NPIP is enzymatic hydroxylation at the carbon atom alpha to the nitroso group (α-hydroxylation). nih.govoup.comresearchgate.net This reaction is considered the key initial step leading to the formation of reactive intermediates.

The α-hydroxylation of NPIP is catalyzed by cytochrome P450 enzymes, with a notable specificity for the CYP2A subfamily in rats, particularly CYP2A3. nih.govnih.govresearchgate.net This initial oxidation results in the formation of an unstable α-hydroxynitrosamine intermediate. This intermediate spontaneously decomposes, breaking the ring structure to yield metabolites such as 5-hydroxypentanal (B1214607). nih.gov Another major product identified from the α-hydroxylation pathway is 2-hydroxytetrahydro-2H-pyran (2-OH-THP). nih.govresearchgate.net This metabolic cascade ultimately produces electrophilic species capable of reacting with cellular macromolecules.

Identification and Characterization of Deuterium-Labeled Metabolites of N-Nitrosopiperidine

The use of deuterium-labeled N-Nitrosopiperidine is instrumental for tracer studies in metabolism. Early research involving the administration of deuterated N-nitrosopiperidine to rats confirmed that the compound and its metabolites react with cellular macromolecules like DNA and RNA in the liver. nih.gov However, the specific structures of the resulting metabolic products were not fully characterized in these initial studies. nih.gov

The metabolic pathway for N-Nitrosopiperidine-d4 is presumed to follow the same α-hydroxylation route as the unlabeled compound. This would result in the formation of deuterated analogues of the key metabolites, such as deuterated 5-hydroxypentanal and 2-hydroxytetrahydro-2H-pyran. The presence of the deuterium (B1214612) label facilitates their detection and quantification in complex biological matrices using mass spectrometry. Commercially available standards, such as N-Nitrosopiperidine-d10, serve as essential internal standards for accurate quantitation in such metabolic and analytical studies. medchemexpress.com

Application of Deuterium Labeling (this compound) in Elucidating Biochemical Reaction Mechanisms

Deuterium labeling is a critical technique for elucidating biochemical reaction mechanisms through the study of the kinetic isotope effect (KIE). nih.gov The KIE occurs when replacing an atom (like hydrogen) with its heavier isotope (deuterium) alters the rate of a chemical reaction. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage requires more energy. nih.gov

In the metabolism of N-nitrosamines, α-hydroxylation is the rate-limiting step for bioactivation. chemrxiv.orgnih.gov By placing a deuterium label on the α-carbons of N-nitrosopiperidine (as in this compound), the rate of C-D bond cleavage by CYP enzymes is slowed compared to C-H bond cleavage in the unlabeled molecule. This slowing of the reaction rate provides strong evidence that α-C-H bond scission is a critical, rate-determining step in the metabolic activation pathway. This phenomenon has been demonstrated for other nitrosamines, such as N-nitrosodimethylamine, where the deuterated form showed reduced rates of metabolic oxidation and genotoxicity. mdpi.comnih.gov

Comparative Metabolic Studies of N-Nitrosopiperidine with Structurally Related N-Nitrosamines in Animal Systems

Comparative studies between NPIP and its structurally similar five-membered ring analogue, N-nitrosopyrrolidine (NPYR), have revealed significant differences in their metabolism, which helps explain their distinct organ-specific carcinogenicity in rats. nih.govoup.comresearchgate.net While NPIP is a potent esophageal and nasal carcinogen, NPYR primarily induces liver tumors. oup.comnih.gov

Studies using microsomal preparations have shown that:

Rat Esophageal Microsomes activate NPIP to its α-hydroxylated metabolite (2-OH-THP) at a rate approximately 40-fold higher than they activate NPYR. nih.gov This preferential activation is a key factor in NPIP's esophageal carcinogenicity.

Rat Liver Microsomes metabolize both NPIP and NPYR with comparable efficiency, consistent with the fact that both can be hepatocarcinogenic. nih.govoup.comresearchgate.net

Rat Nasal Microsomes also show a marked preference for metabolizing NPIP over NPYR, with catalytic efficiencies (Vmax/KM) being 20- to 37-fold higher for NPIP. nih.govacs.org

The enzyme CYP2A3 has been identified as a major contributor to the preferential activation of NPIP in both the esophagus and nasal mucosa of rats. nih.govnih.gov

| Tissue Microsomes | Compound | Key Enzyme | Metabolic Efficiency (Vmax/KM) | Observation |

|---|---|---|---|---|

| Esophagus | NPIP | CYP2A3 | High | NPIP is preferentially activated over NPYR. nih.govoup.com |

| Esophagus | NPYR | CYP2A3 | Very Low | |

| Liver | NPIP | Multiple CYPs | 3.80–4.61 pmol/min/mg/µM | Both compounds are activated efficiently. nih.govresearchgate.net |

| Liver | NPYR | Multiple CYPs | 3.23 pmol/min/mg/µM | |

| Nasal Mucosa | NPIP | CYP2A3 | High (20-37x > NPYR) | NPIP is preferentially activated over NPYR. nih.gov |

| Nasal Mucosa | NPYR | CYP2A3 | Low |

Structure-Activity Relationship Investigations in Enzymatic and Cellular Models of N-Nitrosopiperidine

Structure-activity relationship (SAR) studies investigate how a compound's chemical structure influences its biological activity. For N-nitrosamines, SAR is crucial for understanding their metabolic activation and carcinogenic potential. researchgate.net

The cyclic structure of NPIP is a key determinant of its activity. The difference in ring size between the six-membered NPIP and the five-membered NPYR directly impacts their interaction with metabolizing enzymes and their resulting organ specificity. oup.comresearchgate.net

Applications of N Nitrosopiperidine D4 in Specific Research Models and Advanced Technologies

Utilization of N-Nitrosopiperidine-d4 in In Vitro Cellular and Tissue-Based Research Models for Fundamental Mechanistic Inquiries

In the realm of fundamental biological research, NPIP-d4 is an invaluable asset for elucidating the metabolic pathways and mechanisms of action of NPIP. In vitro models, such as cell cultures, liver microsomes, and esophageal tissue preparations, are frequently used to study the bioactivation of nitrosamines, which is a prerequisite for their carcinogenic activity. nih.govresearchgate.net

The primary application of NPIP-d4 in these systems is as an internal standard for isotope dilution mass spectrometry. adventchembio.com When added to a biological sample at a known concentration, NPIP-d4 co-elutes with the native NPIP during chromatographic separation but is detected at a different mass-to-charge ratio. usp.org This allows for highly accurate and precise quantification of NPIP and its metabolites, correcting for any loss of analyte during sample preparation and analysis. clearsynth.com This precision is crucial for determining the kinetics of metabolic enzymes, such as cytochrome P450s, that are responsible for the α-hydroxylation of NPIP—the key activation step leading to DNA-damaging electrophiles. nih.govmdpi.com

Furthermore, NPIP-d4 can be used to investigate the kinetic isotope effect (KIE). wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond at a deuterated position is the rate-limiting step of a metabolic reaction, the reaction will proceed more slowly for NPIP-d4 compared to NPIP. mdpi.comnih.gov By comparing the metabolic rates of the two isotopologues in an in vitro system, researchers can gain fundamental insights into the enzymatic mechanism and identify the specific steps that govern the activation of the carcinogen. nih.gov

| Research Application | Role of this compound | Model System | Mechanistic Question Addressed |

| Metabolic Rate Quantification | Internal Standard | Liver Microsomes, Esophageal S9 Fractions | What is the enzymatic efficiency (Vmax/KM) of cytochrome P450 isoforms in activating NPIP? nih.gov |

| Metabolite Identification | Internal Standard | Hepatocyte Cultures | What are the primary metabolic products of NPIP and at what concentrations are they formed? |

| Kinetic Isotope Effect (KIE) Analysis | Mechanistic Probe | Recombinant P450 Enzymes | Is the cleavage of the α-carbon-hydrogen bond the rate-determining step in NPIP bioactivation? wikipedia.orgnih.gov |

Role of this compound in In Vivo Animal Models for Tracing and Quantifying N-Nitrosamine Behavior

In in vivo animal models, NPIP-d4 is essential for accurately characterizing the pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—of N-nitrosopiperidine. Understanding how a carcinogen behaves in a whole organism is critical for assessing its risk.

When co-administered with NPIP to a research animal, such as a rat, NPIP-d4 serves as a tracer. nih.gov Because it is chemically similar, it follows the same physiological pathways as the non-deuterated compound. adventchembio.com By collecting biological samples (e.g., blood, urine, tissues) over time and analyzing them via LC-MS/MS, scientists can precisely quantify the concentration of both NPIP and NPIP-d4. The use of the deuterated standard corrects for variability in sample extraction and instrumental analysis, which is particularly important when dealing with complex biological matrices. adventchembio.comclearsynth.com

This approach allows for the determination of key pharmacokinetic parameters, including bioavailability, clearance rate, volume of distribution, and elimination half-life. Studies using other deuterated nitrosamines, such as N-nitrosodimethylamine-d6 (NDMA-d6), have demonstrated the power of this technique. For instance, research has shown that deuteration can lead to a significant "deuterium isotope effect," where the deuterated compound is metabolized more slowly, resulting in higher bioavailability and a longer half-life compared to its non-deuterated analog. mdpi.comnih.gov This information is vital for understanding how factors like first-pass metabolism in the liver affect the amount of carcinogen that reaches target tissues, such as the esophagus in the case of NPIP. researchgate.netnih.gov

| Pharmacokinetic Parameter | Description | Example Finding (Principle from Deuterated NDMA Study) nih.gov |

| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Deuteration can increase oral bioavailability by reducing first-pass liver metabolism. |

| Systemic Clearance | The volume of blood or plasma cleared of the compound per unit of time. | Deuterated compounds may exhibit lower systemic clearance due to slower metabolic breakdown. |

| Elimination Half-Life (t½) | The time required for the concentration of the compound in the body to be reduced by one-half. | The half-life of a deuterated nitrosamine (B1359907) can be longer than its non-deuterated counterpart. |

| Deuterium (B1214612) Isotope Effect | The ratio of metabolic rates between the non-deuterated and deuterated compounds. | Isotope effects can be significant (~4-fold), indicating C-H bond cleavage is a key metabolic step. nih.gov |

Application of this compound in Environmental Engineering Research, such as Post-Combustion Capture Solutions

In the field of environmental engineering, NPIP-d4 is a critical analytical standard for monitoring harmful byproducts in industrial processes. A prominent example is its use in research related to post-combustion carbon capture (PCC) technologies. nih.govresearchgate.net Many PCC systems use amine-based solvents (e.g., piperazine, monoethanolamine) to scrub carbon dioxide (CO₂) from flue gas. mdpi.commdpi.com A significant environmental concern is that these amines can react with nitrogen oxides (NOx) present in the flue gas to form carcinogenic N-nitrosamines, including N-nitrosopiperidine or related compounds like N-nitrosopiperazine. nih.govresearchgate.net

Monitoring the formation and concentration of these nitrosamines in the amine solvents is essential for process optimization and environmental risk assessment. gassnova.no The solvent matrix is chemically complex and can interfere with analytical measurements. The use of NPIP-d4 as an internal standard in methods like GC-MS or LC-MS/MS is the gold standard for achieving accurate and reliable quantification. gassnova.nonih.gov By spiking a known amount of NPIP-d4 into a solvent sample prior to extraction and analysis, engineers can compensate for matrix effects and variations in instrument response, allowing for the precise measurement of trace levels of NPIP. epa.gov

This accurate data is crucial for evaluating the effectiveness of different strategies to mitigate nitrosamine formation, such as the use of inhibitors, alternative solvents, or different operational conditions, ensuring the environmental safety of carbon capture technologies. nih.gov

Future Research Directions and Methodological Advancements Pertaining to N Nitrosopiperidine D4

Innovations in Analytical Detection and Quantification of N-Nitrosopiperidine Utilizing Deuterated Analogs

The use of deuterated analogs, such as N-Nitrosopiperidine-d4, represents a cornerstone in the advancement of analytical methods for the accurate detection and quantification of N-Nitrosopiperidine (NPIP). The primary innovation lies in the application of the isotope dilution technique, most commonly coupled with mass spectrometry (MS). This approach is critical for achieving the low detection limits and selectivity required for trace-level analysis in complex matrices like pharmaceutical products, food, and environmental samples. ijpsjournal.comnih.gov

Stable isotope-labeled internal standards (SIL-IS), like this compound, are ideal for quantitative analysis via mass spectrometry. nih.gov Because the deuterated standard is chemically identical to the non-labeled analyte (N-Nitrosopiperidine), it co-elutes chromatographically and exhibits the same behavior during sample extraction, cleanup, and ionization in the MS source. nih.gov However, it is distinguishable by its higher mass-to-charge ratio (m/z). This co-analysis allows for the correction of analytical variability, including matrix effects such as ion suppression or enhancement, which can significantly impact accuracy and precision. ijpsjournal.comnih.gov The use of a direct isotopic analogue ensures the most accurate quantification. nih.gov

Recent advancements in analytical instrumentation, particularly tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) platforms, have further enhanced the utility of deuterated analogs. nih.gov Techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely employed. ijpsjournal.comresearchgate.net GC-MS/MS is often preferred for volatile nitrosamines, while LC-MS/MS is more versatile for a broader range of compounds, including those that are less volatile or thermally sensitive. ijpsjournal.com These methods, when using this compound as an internal standard, can achieve method detection levels (MDLs) in the low nanogram-per-liter (ng/L) range in various water matrices. nih.gov

The table below summarizes key performance characteristics of analytical methods utilizing deuterated analogs for nitrosamine (B1359907) analysis.

| Analytical Technique | Internal Standard | Key Advantages | Typical Detection Limits |

| GC-MS/MS | This compound | High selectivity and sensitivity for volatile nitrosamines. | 0.4–4 ng/L in aqueous matrices nih.gov |

| LC-MS/MS | This compound | Versatility for a wide range of nitrosamines, including non-volatile ones; suitable for complex matrices. researchgate.net | 0.33–1.20 ng/mL (quantification limit) researchgate.net |

| LC-HRMS | This compound | High mass accuracy for definitive identification and reduction of interferences. nih.gov | Comparable to LC-MS/MS, with enhanced specificity. |

Integration of this compound Research with Computational Chemistry and Molecular Modeling Techniques

While this compound itself is primarily an analytical tool, the highly accurate quantitative data it helps generate is invaluable for the development and validation of computational chemistry and molecular modeling studies focused on N-Nitrosopiperidine. These computational approaches are crucial for understanding the mechanisms of toxicity and for predicting the carcinogenic potential of nitrosamines without extensive animal testing. researchgate.netacs.orgnih.gov

Computational models, such as quantum mechanical (QM) approaches, are used to investigate the metabolic activation of N-nitrosamines, which is a critical step in their carcinogenicity. researchgate.net These models calculate the energy profiles of reaction pathways, such as the initial α-carbon hydroxylation by cytochrome P450 enzymes, and the subsequent formation of reactive electrophilic diazonium ions that can alkylate DNA. researchgate.netmdpi.com The stability of these intermediate species and the energy barriers to their formation are key determinants of carcinogenic potency. researchgate.net For instance, the Computer-Aided Discovery and RE-design (CADRE) program is a QM model used to predict the carcinogenic potency of nitrosamines based on their underlying mechanism of mutagenicity. nih.govchemrxiv.org

The integration occurs at the validation stage. Accurate concentration data for N-Nitrosopiperidine in various systems, obtained from analytical methods using this compound, can be correlated with observed biological effects. This real-world data serves as a benchmark to refine and test the predictive accuracy of computational models. For example, if a model predicts a high rate of metabolic activation for NPIP, this can be correlated with experimental data on NPIP-induced mutation frequencies or tumor incidence, where the NPIP concentrations were reliably measured using isotope dilution methods. nih.gov

| Modeling Technique | Application to N-Nitrosopiperidine | Role of Data from this compound Methods |

| Quantum Mechanics (QM) | Predicts metabolic activation pathways, stability of intermediates, and reactivity towards DNA. researchgate.net | Provides accurate concentration data for correlating theoretical predictions with experimental toxicological outcomes. |

| Structure-Activity Relationship (SAR) | Identifies molecular features that contribute to the carcinogenic potency of nitrosamines. acs.orgnih.gov | Helps build robust SAR models by ensuring high-quality, accurate input data on compound concentrations. |

| Molecular Dynamics (MD) Simulations | Simulates the interaction of N-Nitrosopiperidine with biological macromolecules like DNA and metabolic enzymes. mdpi.com | Quantitative data on cellular or sub-cellular concentrations of NPIP can help set realistic parameters for simulation environments. |

Expanding the Scope of Stable Isotope-Labeled N-Nitrosopiperidine Applications in Novel Chemical and Biological Systems

The utility of stable isotope-labeled compounds like this compound extends far beyond their role as internal standards in quantitative analysis. Future research is poised to leverage these compounds as tracers to explore complex chemical and biological systems. lucerna-chem.chmedchemexpress.com

One of the most promising areas is in metabolic research . By introducing this compound into in vitro or in vivo biological systems, researchers can trace its metabolic fate. lucerna-chem.ch Mass spectrometry can be used to detect and identify metabolites, as they will retain the deuterium (B1214612) label, allowing them to be distinguished from endogenous molecules. This approach can definitively map the biotransformation pathways of N-Nitrosopiperidine, identify the specific enzymes involved, and quantify the formation of critical metabolites, such as the α-hydroxy N-nitrosopiperidine. nih.gov

In environmental science and food chemistry , this compound can be used as a spike-in compound to study the formation of N-Nitrosopiperidine under various conditions. For example, it could be used to investigate the potential for piperidine (B6355638), a compound found in spices like black pepper, to convert to N-Nitrosopiperidine during food processing. researchgate.net The labeled compound allows researchers to track reaction kinetics and efficiency in complex food matrices without interference from any pre-existing, unlabeled NPIP.

A third emerging application is in the development of novel biological and drug delivery systems . As research explores advanced therapeutic strategies, understanding the interaction of small molecules with delivery vehicles (e.g., nanoparticles, liposomes) is critical. nih.gov this compound could be used as a model compound to study the encapsulation, release kinetics, and stability of nitrosamine-like structures within these novel systems. This could provide valuable data for designing safer drug formulations and for understanding how such delivery systems might interact with potentially carcinogenic impurities.

| Research Area | Application of this compound | Potential Insights |

| Metabolomics | Tracer to follow biotransformation pathways. lucerna-chem.ch | Identification of novel metabolites; quantification of metabolic rates; elucidation of enzymatic mechanisms. |

| Environmental Fate and Formation Studies | Spike-in tracer to monitor chemical reactions in complex matrices (e.g., food, water). researchgate.net | Understanding sources and pathways of NPIP formation; assessing the risk of conversion from precursors. |

| Novel Drug Delivery Systems | Model compound to study encapsulation and release from nanocarriers. nih.gov | Characterization of drug carrier performance; assessment of impurity stability and interaction within formulations. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying N-Nitrosopiperidine-d4 in pharmaceutical samples?

- Methodology : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) are preferred due to their sensitivity (detection at ppm levels) and selectivity. Ensure method validation includes robustness testing for variables like sample preparation and instrument calibration. Sensitivity (LOD/LOQ) must align with regulatory guidelines, as these thresholds can vary between laboratories .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Guidelines : Avoid inhalation, skin contact, or eye exposure (use fume hoods, gloves, and goggles). While specific toxicological data for this compound may be limited, analogous nitrosamine safety sheets recommend precautionary statements such as P261 ("Avoid breathing dust/fume") and P262 ("Do not get in eyes/skin") . Conduct a risk assessment before use, as toxicological properties of deuterated analogs may differ from non-deuterated forms.

Q. How can researchers ensure the stability of this compound during storage and experimentation?

- Best Practices : Store in airtight, light-resistant containers at low temperatures (e.g., -20°C). Monitor degradation using periodic analytical checks (e.g., NMR or LC-MS) to detect byproducts. Stability studies should replicate experimental conditions (pH, temperature) to preemptively identify decomposition pathways .

Advanced Research Questions

Q. How should researchers address discrepancies in toxicological data for this compound across studies?

- Contradiction Analysis :

Conduct a systematic literature review using databases like NIH RePORTER and TSCATS to identify methodological variations (e.g., dosing regimens, model organisms).

Compare analytical techniques (e.g., specificity of detection methods) and sample purity across studies.

Replicate key experiments under standardized protocols to isolate variables. Transparent reporting of negative results is critical for resolving contradictions .

Q. What frameworks can guide the formulation of robust research questions for studying this compound’s metabolic pathways?

- Research Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Novelty : "How do deuterium isotopes alter the metabolic stability of N-Nitrosopiperidine compared to its non-deuterated form?"

- Feasibility : Ensure access to deuterium-labeled analogs and analytical infrastructure. Use PICO (Population: in vitro models; Intervention: isotopic labeling; Comparison: non-deuterated form; Outcome: metabolic half-life) .

Q. What strategies enhance the reproducibility of experimental data on this compound’s carcinogenic potential?

- Data Integrity :

- Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing.

- Use pre-registered protocols and detailed metadata (e.g., instrument settings, sample preparation logs).

- Collaborate with publishers to integrate data quality checks during peer review, ensuring compliance with standards like those proposed by NFDI4Chem .

Q. How can researchers optimize analytical selectivity when this compound coexists with structurally similar impurities?

- Method Development :

Perform spike-and-recovery experiments with potential interferents (e.g., nitrosamine byproducts).

Employ tandem mass spectrometry (MS/MS) to distinguish isotopic patterns of deuterated compounds.

Validate specificity using orthogonal methods (e.g., ion mobility spectrometry) .

Methodological Resources

- Literature Review : Follow ATSDR’s strategy ( ) for comprehensive searches, including grey literature and regulatory databases.

- Ethical Compliance : Align with IRB requirements for data handling, informed consent (if applicable), and transparency in reporting conflicts .

- Data Publication : Refer to NFDI4Chem’s guidelines for FAIR-compliant dataset curation and integration with scholarly publishing workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。